Cas no 2172440-91-2 (2-cyclobutyl-6-ethyl-3H,4H-thieno2,3-dpyrimidin-4-one)

2-シクロブチル-6-エチル-3H,4H-チエノ[2,3-d]ピリミジン-4-オンは、チエノピリミジン骨格を有する複素環式化合物です。分子内にシクロブチル基とエチル基を有する構造的特徴から、高い脂溶性と膜透過性を示すことが期待されます。医薬品中間体としての応用が可能であり、特にキナーゼ阻害剤や抗炎症薬の開発において有用な構造モチーフを提供します。結晶性が良好なため精製が容易で、安定性にも優れています。また、チオフェン環とピリミジン環の融合構造により、電子密度の偏りを利用した分子設計が可能です。

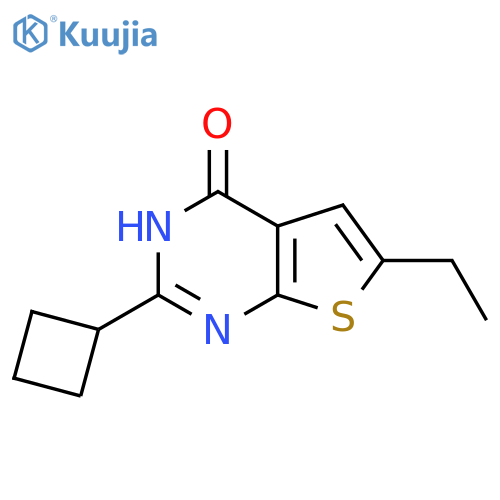

2172440-91-2 structure

商品名:2-cyclobutyl-6-ethyl-3H,4H-thieno2,3-dpyrimidin-4-one

2-cyclobutyl-6-ethyl-3H,4H-thieno2,3-dpyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- 2-cyclobutyl-6-ethyl-3H,4H-thieno2,3-dpyrimidin-4-one

- EN300-1267638

- 2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

- 2172440-91-2

-

- インチ: 1S/C12H14N2OS/c1-2-8-6-9-11(15)13-10(7-4-3-5-7)14-12(9)16-8/h6-7H,2-5H2,1H3,(H,13,14,15)

- InChIKey: AHZCDKWPEJIJHF-UHFFFAOYSA-N

- ほほえんだ: S1C(CC)=CC2C(NC(C3CCC3)=NC1=2)=O

計算された属性

- せいみつぶんしりょう: 234.08268425g/mol

- どういたいしつりょう: 234.08268425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 69.7Ų

2-cyclobutyl-6-ethyl-3H,4H-thieno2,3-dpyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1267638-50mg |

2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

2172440-91-2 | 50mg |

$612.0 | 2023-10-02 | ||

| Enamine | EN300-1267638-250mg |

2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

2172440-91-2 | 250mg |

$670.0 | 2023-10-02 | ||

| Enamine | EN300-1267638-10000mg |

2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

2172440-91-2 | 10000mg |

$3131.0 | 2023-10-02 | ||

| Enamine | EN300-1267638-5000mg |

2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

2172440-91-2 | 5000mg |

$2110.0 | 2023-10-02 | ||

| Enamine | EN300-1267638-1000mg |

2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

2172440-91-2 | 1000mg |

$728.0 | 2023-10-02 | ||

| Enamine | EN300-1267638-1.0g |

2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

2172440-91-2 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1267638-500mg |

2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

2172440-91-2 | 500mg |

$699.0 | 2023-10-02 | ||

| Enamine | EN300-1267638-100mg |

2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

2172440-91-2 | 100mg |

$640.0 | 2023-10-02 | ||

| Enamine | EN300-1267638-2500mg |

2-cyclobutyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

2172440-91-2 | 2500mg |

$1428.0 | 2023-10-02 |

2-cyclobutyl-6-ethyl-3H,4H-thieno2,3-dpyrimidin-4-one 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

2172440-91-2 (2-cyclobutyl-6-ethyl-3H,4H-thieno2,3-dpyrimidin-4-one) 関連製品

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量